molecular formula C24H18Cl2O4 B14959303 5,7-bis[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one

5,7-bis[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one

Katalognummer: B14959303
Molekulargewicht: 441.3 g/mol
InChI-Schlüssel: NROQUMNZZBRPTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-bis[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one: is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of two 2-chlorobenzyl groups attached to the oxygen atoms at positions 5 and 7 of the chromen-2-one core, along with a methyl group at position 4. The molecular formula of this compound is C24H18Cl2O4 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-bis[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2H-chromen-2-one and 2-chlorobenzyl chloride.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups at positions 5 and 7 of the chromen-2-one core are replaced by 2-chlorobenzyl groups.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group at position 4, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, converting it to a hydroxyl group.

    Substitution: The 2-chlorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted chromen-2-one derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 5,7-bis[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to investigate its efficacy in treating various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Wirkmechanismus

The mechanism of action of 5,7-bis[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 5,7-bis[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of 2-chlorobenzyl groups enhances its reactivity and potential biological activity compared to similar compounds .

Eigenschaften

Molekularformel

C24H18Cl2O4

Molekulargewicht

441.3 g/mol

IUPAC-Name

5,7-bis[(2-chlorophenyl)methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C24H18Cl2O4/c1-15-10-23(27)30-22-12-18(28-13-16-6-2-4-8-19(16)25)11-21(24(15)22)29-14-17-7-3-5-9-20(17)26/h2-12H,13-14H2,1H3

InChI-Schlüssel

NROQUMNZZBRPTA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)OC2=C1C(=CC(=C2)OCC3=CC=CC=C3Cl)OCC4=CC=CC=C4Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.